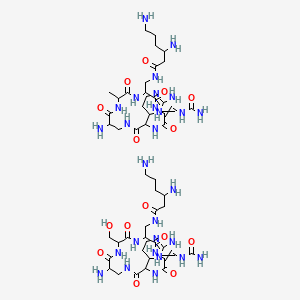
L-2-amino-3-butynoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-2-amino-3-butynoic acid is an organic compound belonging to the class of L-alpha-amino acids. It is characterized by the presence of an amino group attached to the second carbon atom and a butynoic acid moiety. This compound is known for its unique structure, which includes a triple bond between the second and third carbon atoms.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of L-2-amino-3-butynoic acid can be achieved through several synthetic routes. One common method involves the ammonolysis of alpha-halogen acids, where the halogenated precursor undergoes a reaction with ammonia to form the desired amino acid . Another approach includes the reduction of butynoic acid derivatives, where the triple bond is reduced to form the amino acid . Additionally, enzymatic conversion methods have been explored, utilizing specific enzymes to catalyze the formation of this compound from suitable precursors .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis or biotechnological processes. Chemical synthesis methods typically require stringent reaction conditions, including controlled temperatures and pressures, to ensure high yields and purity . Biotechnological approaches, on the other hand, leverage genetically engineered microorganisms to produce the compound through fermentation processes. These methods offer advantages in terms of sustainability and environmental impact .
化学反应分析
Types of Reactions
L-2-amino-3-butynoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the triple bond in its structure makes it susceptible to addition reactions, where reagents can add across the triple bond to form new products .
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce saturated amino acids. Substitution reactions can result in a variety of functionalized derivatives .
科学研究应用
L-2-amino-3-butynoic acid has found applications in several scientific research areas:
作用机制
The mechanism of action of L-2-amino-3-butynoic acid involves its interaction with specific molecular targets and pathways. One known target is cysteine desulfurase, an enzyme involved in sulfur metabolism. This compound inhibits this enzyme, affecting the biosynthesis of sulfur-containing biomolecules . Additionally, it interacts with cystathionine gamma-lyase, influencing amino acid metabolism . These interactions highlight the compound’s potential as a biochemical tool and therapeutic agent.
相似化合物的比较
Similar Compounds
L-2-amino-3-butenoic acid: Similar in structure but with a double bond instead of a triple bond.
L-2-amino-3-propynoic acid: Contains a propynoic acid moiety instead of butynoic acid.
L-2-amino-3-pentynoic acid: Features a pentynoic acid group, differing by one carbon atom.
Uniqueness
The presence of the triple bond allows for specific addition reactions that are not possible with similar compounds containing double bonds or saturated structures .
属性
CAS 编号 |
73537-09-4 |
|---|---|
分子式 |
C4H5NO2 |
分子量 |
99.09 g/mol |
IUPAC 名称 |
(2S)-2-aminobut-3-ynoic acid |
InChI |
InChI=1S/C4H5NO2/c1-2-3(5)4(6)7/h1,3H,5H2,(H,6,7)/t3-/m0/s1 |
InChI 键 |
DSUAJFIEKRKPEE-VKHMYHEASA-N |
手性 SMILES |
C#C[C@@H](C(=O)O)N |
规范 SMILES |
C#CC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![tert-Butyl 4-amino-1-thia-8-azaspiro[4.5]decane-8-carboxylate 1,1-dioxide](/img/structure/B14056286.png)
